(3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride
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Overview
Description
(3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C5H11ClFNO It is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrrolidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, often optimized for yield and purity. These processes typically require stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different fluorinated amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium azide (NaN3) or thiols can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated alcohols or amines .
Scientific Research Applications
(3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-4-Fluoro-3-pyrrolidinamine dihydrochloride
- (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride
- (3S,4R)-4-Fluoro-pyrrolidin-3-yl-carbamic acid tert-butyl ester
Uniqueness
(3S,4R)-4-Fluoropyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1434142-02-5; 1638744-31-6 |
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Molecular Formula |
C4H9ClFNO |
Molecular Weight |
141.57 |
IUPAC Name |
(3S,4R)-4-fluoropyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C4H8FNO.ClH/c5-3-1-6-2-4(3)7;/h3-4,6-7H,1-2H2;1H/t3-,4+;/m1./s1 |
InChI Key |
ZZJHCOUWDLIGPH-HJXLNUONSA-N |
SMILES |
C1C(C(CN1)F)O.Cl |
solubility |
not available |
Origin of Product |
United States |
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